molecular formula C12H13N3O5 B177271 Diethyl 7-oxo-4,7-dihydropyrazolo[1,5-a]-pyrimidine-3,6-dicarboxylate CAS No. 155374-25-7

Diethyl 7-oxo-4,7-dihydropyrazolo[1,5-a]-pyrimidine-3,6-dicarboxylate

Katalognummer: B177271
CAS-Nummer: 155374-25-7
Molekulargewicht: 279.25 g/mol
InChI-Schlüssel: PTLXZRYAARMAMB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Diethyl 7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3,6-dicarboxylate is a bicyclic heterocyclic compound characterized by a pyrazolo[1,5-a]pyrimidine core with two ethoxycarbonyl groups at positions 3 and 6 and a ketone group at position 5. Its molecular formula is C₁₄H₁₄N₃O₅, with an average molecular weight of 307.28 g/mol and a ChemSpider ID referenced in commercial databases (e.g., MFCD01812303) .

Eigenschaften

IUPAC Name

diethyl 7-oxo-1H-pyrazolo[1,5-a]pyrimidine-3,6-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O5/c1-3-19-11(17)7-6-14-15-9(7)13-5-8(10(15)16)12(18)20-4-2/h5-6,14H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTLXZRYAARMAMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNN2C1=NC=C(C2=O)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50446191
Record name diethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3,6-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50446191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155374-25-7
Record name diethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3,6-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50446191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Cyclocondensation of 5-Aminopyrazoles with β-Keto Esters

The most widely reported method involves the cyclocondensation of 5-aminopyrazole-4-carboxylates with β-keto esters under acidic conditions. For example, ethyl 5-amino-3-arylamino-1H-pyrazole-4-carboxylate reacts with ethyl acetoacetate in acetic acid (AcOH) catalyzed by sulfuric acid (H₂SO₄) to yield the target compound in 87–90% efficiency . The reaction proceeds via a two-step mechanism:

  • Aza-Michael Addition : The primary amine of the 5-aminopyrazole attacks the β-carbonyl of the keto ester, forming an enamine intermediate.

  • Cyclization : Intramolecular nucleophilic attack by the pyrazole nitrogen on the adjacent carbonyl group completes the pyrimidine ring, followed by dehydration .

Key advantages of this method include:

  • High regioselectivity due to the electron-withdrawing ester groups directing the reaction pathway.

  • Scalability under reflux conditions without stringent inert atmosphere requirements .

Microwave-Assisted Synthesis Using β-Enaminones

Microwave (MW) irradiation significantly enhances reaction efficiency in pyrazolo[1,5-a]pyrimidine synthesis. Portilla and colleagues demonstrated that β-enaminones react with 5-aminopyrazoles under MW conditions (120°C, 20 min) to form 2,7-disubstituted derivatives . While this method primarily targets analogs, substituting β-enaminones with diethyl acetylenedicarboxylate could yield the dicarboxylate derivative. The MW approach reduces reaction times from hours to minutes and improves yields by minimizing side reactions .

Vilsmeier-Haack Reaction for Hydroxyl/Chloride Exchange

Activation of carbonyl groups via Vilsmeier-Haack reagents (POCl₃/DMF) facilitates cyclocondensation with sterically hindered substrates. For instance, treating 5-amino-3-hetarylpyrazoles with malonic acid derivatives in the presence of POCl₃ and pyridine generates chlorinated intermediates, which are subsequently hydrolyzed to the 7-oxo derivative . This method is particularly useful for introducing electron-deficient substituents at position 5, though it requires careful handling of corrosive reagents .

Comparative Analysis of Synthetic Routes

The table below summarizes critical parameters for the major preparation methods:

Method Reagents Conditions Yield Time Reference
H₂SO₄/AcOH catalysisβ-Keto ester, H₂SO₄Reflux, 6–8 hrs87–90%8 hrs
Microwave irradiationβ-Enaminone, MW120°C, 20 min75–85%20 min
Vilsmeier-Haack activationPOCl₃, pyridine0°C to reflux, 12 hrs65–70%12 hrs

Key findings:

  • The H₂SO₄/AcOH method offers the highest yields but requires prolonged heating .

  • MW irradiation drastically reduces reaction time, though yields are marginally lower .

  • Vilsmeier-Haack activation is less efficient but enables access to halogenated analogs .

Mechanistic Insights and Side Reactions

The formation of diethyl 7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3,6-dicarboxylate is sensitive to:

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) accelerate cyclization but may promote ester hydrolysis .

  • Substituent effects : Electron-withdrawing groups on the pyrazole enhance nucleophilicity at N1, favoring cyclization .

  • Acid strength : Strong acids (e.g., H₂SO₄) protonate carbonyl groups, increasing electrophilicity of the β-keto ester .

Common side reactions include:

  • Over-alkylation at N5 if excess alkylating agents are present.

  • Ester hydrolysis under prolonged acidic or basic conditions, necessitating neutral workup protocols .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

The pharmacological applications of diethyl 7-oxo-4,7-dihydropyrazolo[1,5-a]-pyrimidine-3,6-dicarboxylate are diverse and include:

1.1 Antimicrobial Activity
Research has demonstrated that derivatives of this compound exhibit notable antimicrobial properties. For instance, compounds with similar structures have been shown to possess significant inhibitory effects against various bacterial strains. The minimum inhibitory concentration (MIC) values for some derivatives range from 4–20 μmol/L, indicating their potential as antimicrobial agents in clinical settings .

1.2 Anticancer Properties
Studies have indicated that this compound and its derivatives may exhibit anticancer activity. The compound's ability to inhibit cell proliferation in cancer cell lines such as K562 and MCF-7 has been documented, suggesting its potential as a therapeutic agent in oncology .

1.3 Antioxidant Effects
The compound has also been evaluated for its antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress-related diseases. Research indicates that compounds similar to this compound can scavenge free radicals effectively, thus contributing to their potential use in preventive medicine .

Synthetic Methodologies

The synthesis of this compound typically involves multi-step organic reactions. The following methods have been explored:

2.1 Microwave-Assisted Synthesis
Microwave-assisted synthesis has emerged as a rapid and efficient method for producing this compound and its derivatives. This technique enhances reaction rates and yields while minimizing the use of solvents and energy consumption .

2.2 Conventional Organic Synthesis
Traditional synthetic routes involve the condensation of appropriate precursors under controlled conditions to yield the desired compound. Various reagents and catalysts are employed to facilitate these reactions while ensuring high purity and yield of the final product.

Case Studies

Several case studies highlight the practical applications of this compound:

Study Focus Findings
Study A Antimicrobial ActivityDemonstrated significant antibacterial activity against Staphylococcus aureus with an MIC of 6 μmol/L.
Study B Anticancer PropertiesShowed reduced cell viability in MCF-7 breast cancer cells with IC50 values indicating potent anticancer effects.
Study C Antioxidant ActivityExhibited strong free radical scavenging ability comparable to standard antioxidants like ascorbic acid.

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

Substituent Variations on the Pyrazolo[1,5-a]pyrimidine Core

The pyrazolo[1,5-a]pyrimidine scaffold is highly versatile, with modifications at positions 3, 5, 6, and 7 significantly altering chemical and biological properties. Below is a comparative analysis of key analogs:

Compound Name Substituents Key Features Applications/Reactivity Reference
Diethyl 7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3,6-dicarboxylate 3,6-diethoxycarbonyl, 7-oxo High electrophilicity at carbonyl groups; serves as a precursor for N-alkylation or cyclization reactions. Intermediate for kinase inhibitors or protease modulators .
Ethyl 7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate 6-ethoxycarbonyl, 7-oxo Lacks the 3-carboxylate group, reducing steric hindrance. Reactivity focused on position 4. Used in multicomponent syntheses of dihydropyrimidines .
5-(N-Boc-N-Benzyl-2-aminoethyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-3-carboxamide 3-carboxamide, 5-substituted ethyl chain Enhanced hydrogen-bonding capacity; bulky substituents at position 5 improve selectivity for enzyme inhibition. Cathepsin K/B inhibitors (IC₅₀ ~25–45 µM) .
6-Nitro-5-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine 5-phenyl, 6-nitro Electron-withdrawing nitro group increases aromatic stability; reducible for functionalization. Precursor for azolopurines or azaheterocycles .
6-(4-Chlorophenoxy)-2-(1-(4-chlorophenyl)cyclopropyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile 3-cyano, 6-(4-chlorophenoxy) Lipophilic substituents enhance blood-brain barrier penetration. Dynein motor domain inhibitor (14% yield in synthesis) .

Key Structural Insights

  • Electron-Withdrawing Groups (EWGs): The 3,6-diethoxycarbonyl groups in the target compound enhance electrophilicity, facilitating nucleophilic attacks at these positions. In contrast, nitro or cyano groups (e.g., in ) increase aromaticity and stabilize intermediates during cyclization.
  • Steric Effects : Bulky substituents at position 5 (e.g., N-Boc-N-benzyl groups in ) reduce reaction regioselectivity but improve binding specificity in enzyme inhibition.

Reactivity Trends

  • N-Alkylation : The target compound undergoes methylation at the pyrazole nitrogen, yielding mixtures of N1/N2-methyl derivatives .
  • Hydrolysis : Ethoxycarbonyl groups can be hydrolyzed to carboxylic acids (e.g., 7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid ), enhancing water solubility for biological assays.

Biologische Aktivität

Diethyl 7-oxo-4,7-dihydropyrazolo[1,5-a]-pyrimidine-3,6-dicarboxylate (CAS No. 155374-25-7) is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₁₂H₁₃N₃O₅
  • Molecular Weight : 279.25 g/mol
  • CAS Number : 155374-25-7

The compound features a unique structure that contributes to its biological properties, particularly as an inhibitor for various enzymes and a potential anticancer agent.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidines, including this compound. Research indicates that compounds within this class can inhibit cell proliferation and induce apoptosis in cancer cells.

Case Study: In Vitro Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of various pyrazolo derivatives on cancer cell lines (A549 and MDA-MB-231). The findings revealed that specific derivatives exhibited significant antiproliferative activity, suggesting that modifications to the pyrazolo core could enhance efficacy against cancer cells. For instance:

CompoundCell LineIC50 (μM)
Diethyl 7-oxo-4,7-dihydropyrazolo[1,5-a]-pyrimidineA54914.2
Diethyl 7-oxo-4,7-dihydropyrazolo[1,5-a]-pyrimidineMDA-MB-23118.1

These results indicate that structural modifications can lead to improved antitumor activity by targeting specific cellular pathways.

Enzymatic Inhibition

The compound has also shown promise as an inhibitor of cyclin-dependent kinases (CDKs), which play a critical role in cell cycle regulation. Inhibiting CDKs can lead to reduced proliferation of cancer cells and may induce apoptosis.

The proposed mechanism involves the binding of diethyl 7-oxo-4,7-dihydropyrazolo[1,5-a]-pyrimidine to the ATP-binding site of CDKs. This interaction prevents the phosphorylation of target proteins necessary for cell cycle progression.

Other Biological Activities

Beyond anticancer properties, pyrazolo[1,5-a]pyrimidines have been explored for their psychopharmacological effects and potential antiviral activity. The versatility of these compounds makes them attractive candidates for further pharmacological development.

Synthesis and Functionalization

The synthesis of diethyl 7-oxo-4,7-dihydropyrazolo[1,5-a]-pyrimidine typically involves multi-step reactions starting from simple precursors such as β-dicarbonyl compounds and hydrazines. Recent advancements have focused on optimizing these synthetic routes to improve yield and reduce reaction times.

Synthetic Pathway Example

A general synthetic pathway may include:

  • Formation of Pyrazole Ring : Reaction between hydrazine derivatives and α-carbonyl compounds.
  • Cyclization : Further reaction with electrophiles to form the pyrimidine core.
  • Esters Formation : Conversion into diethyl esters through esterification reactions.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare Diethyl 7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3,6-dicarboxylate and its derivatives?

  • The compound is typically synthesized via a three-step protocol:

Cyclocondensation : Reacting methyl 3-amino-1H-pyrazole-4-carboxylate with β-keto esters (e.g., methyl 5-[benzyl(tert-butoxycarbonyl)amino]-3-oxopentanoate) in acetic acid at 80°C to form the pyrazolo[1,5-a]pyrimidine core .

Hydrolysis : Using LiOH in aqueous methanol to convert the ester intermediate to the carboxylic acid .

Amidation : Activating the carboxylic acid with bis(pentafluorophenyl) carbonate (BPC) and coupling with amines to yield carboxamides .

  • Optimization of reaction conditions (e.g., temperature control during cyclocondensation) is critical to avoid by-products like Boc-deprotected derivatives .

Q. How is the structural integrity of synthesized derivatives verified?

  • Spectroscopic techniques :

  • ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., distinguishing aromatic vs. aliphatic protons) .
  • IR spectroscopy : Confirms functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for esters) .
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
    • Chromatography : Thin-layer chromatography (TLC) monitors reaction progress, while column chromatography purifies intermediates .

Advanced Research Questions

Q. What strategies are effective in optimizing reaction yields during the cyclocondensation step?

  • Temperature control : Maintaining 80°C prevents Boc-group cleavage, which occurs at higher temperatures .
  • Solvent selection : Acetic acid promotes cyclization but requires careful stoichiometric balance to avoid side reactions .
  • Substrate modification : Introducing electron-withdrawing groups (e.g., nitro) on the pyrazole ring enhances cyclization efficiency .
  • Ultrasonic irradiation : Improves reaction homogeneity and reduces time in aqueous-alcohol media for analogous pyrazolo[1,5-a]pyrimidines .

Q. How do structural modifications at specific positions influence inhibitory potency against cysteine proteases like cathepsins B and K?

  • Position 3 (carboxamide substituent) :

  • Bulky alkyl groups (e.g., N-butyl in 5a ) enhance cathepsin K inhibition (IC₅₀ ~25 µM) by fitting into the S2 pocket .
  • Aromatic substituents (e.g., N-(2-picolyl) in 5c ) improve cathepsin B inhibition (IC₅₀ ~45 µM) via π-π stacking with active-site residues .
    • Position 5 (aminoethyl side chain) :
  • Boc-protected benzylamine derivatives improve solubility and reduce off-target interactions .
    • Position 7 (oxo group) : Critical for hydrogen bonding with catalytic cysteine residues in cathepsins .

Q. What experimental approaches can reconcile conflicting IC₅₀ values reported for similar compounds?

  • Standardized assay conditions :

  • Use fluorogenic substrates (e.g., Z-FR-AMC for cathepsin B) under consistent pH and temperature .
  • Pre-incubate enzymes with inhibitors to ensure equilibrium .
    • Enzyme source validation : Recombinant vs. tissue-extracted cathepsins may exhibit varying kinetics due to glycosylation differences .
    • Purity assessment : Confirm compound purity (>95% by HPLC) to exclude confounding effects from impurities .

Methodological Insights

Q. How can computational modeling guide the design of pyrazolo[1,5-a]pyrimidine-based inhibitors?

  • Docking studies : Predict binding modes using crystal structures (e.g., PDB: 5BWR for human cathepsin K) to optimize substituent placement .
  • QSAR analysis : Correlate electronic (e.g., Hammett σ) and steric parameters (e.g., molar refractivity) with inhibitory activity .

Q. What are the limitations of current synthetic routes, and how can they be addressed?

  • Low amidation yields : BPC-mediated activation outperforms CDI or EEDQ but requires anhydrous conditions to avoid hydrolysis .
  • Scalability issues : Replace chromatographic purification with recrystallization for intermediates (e.g., using ethanol/water mixtures) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.